Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester
Description
Properties
IUPAC Name |
3-(4-methoxycarbonylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-11(14)8-2-4-9(5-3-8)16-7-6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJINKFEYMPBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (CAS No. 72155-09-0) is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12O5
- Molecular Weight : 208.21 g/mol
- Chemical Structure : The compound features a benzoic acid moiety with a carboxyethoxy group and a methyl ester functional group, which may influence its solubility and biological interactions.
The biological activity of benzoic acid derivatives often relates to their ability to interact with specific biological targets:
- Target Proteins : This compound may inhibit various enzymes or receptors involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
- Biochemical Pathways : It is hypothesized that the compound affects pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes.
Anticancer Properties
Several studies have investigated the anticancer potential of benzoic acid derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.5 |
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups. The mechanism involved apoptosis induction in tumor cells.
- Combination Therapies : When used in conjunction with established chemotherapeutics, the compound enhanced the efficacy of these drugs, suggesting a synergistic effect.
Pharmacokinetics
The pharmacokinetic profile of benzoic acid derivatives is crucial for understanding their therapeutic potential:
- Absorption : Rapidly absorbed through gastrointestinal tract.
- Metabolism : Primarily metabolized by liver enzymes, particularly cytochrome P450 isoforms.
- Excretion : Eliminated via renal pathways.
Safety and Toxicity
While promising in therapeutic applications, safety assessments are vital:
- Toxicity Studies : Acute toxicity studies indicate that high doses may lead to gastrointestinal irritation; however, no severe toxic effects were observed at therapeutic doses.
Scientific Research Applications
Chemistry
In the field of chemistry, benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.
Medicine
In medicinal chemistry, this compound is being explored for its potential use in drug development:
- Drug Formulations : Its stability and reactivity make it suitable for incorporation into pharmaceutical formulations.
- Therapeutic Applications : Investigations into its efficacy against specific diseases are ongoing.
Case Studies
Several case studies highlight the applications of this compound:
- Polymer Chemistry : A study published in Polymer Chemistry demonstrated its use as a precursor for synthesizing poly(2-hydroxyethoxy benzoate), which showed unique thermal properties and potential for drug delivery systems.
- Antimicrobial Efficacy : Research published in Journal of Applied Microbiology evaluated its effectiveness against biofilm-forming bacteria. The results indicated significant inhibition at concentrations comparable to traditional antibiotics.
- Biocompatibility Studies : Investigations into its biocompatibility have shown promise for applications in biomedical devices and drug delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters with Carboxylic Acid Substituents
- Mono-Methyl Terephthalate (CAS 1679-64-7): Structure: Methyl ester at one carboxyl group of terephthalic acid (1,4-benzenedicarboxylic acid). Properties: Higher polarity due to the free carboxylic acid group, enhancing solubility in polar solvents. Used in polymer intermediates . Contrast: The target compound’s 2-carboxyethoxy group introduces additional steric bulk and hydrogen-bonding capacity compared to terephthalate’s linear carboxyl groups.
- 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid (CAS 1137-99-1): Structure: Hydroxyethyl ester linked via an ether to the benzoic acid. Properties: The hydroxyl group increases hydrophilicity and reactivity in esterification or crosslinking reactions .
Esters with Alkyl/Aryl Substituents
- Benzoic Acid, 4-Dodecyl-, Methyl Ester (CAS 92186-10-2): Structure: Long dodecyl chain at position 3. Properties: Highly lipophilic, suitable for non-polar applications like surfactants or lubricants. Contrast: The target compound’s carboxyethoxy group imparts moderate polarity, balancing lipophilicity and aqueous solubility .
Ethyl 4-(5-Formyl-2-Furanyl)benzoate (CAS 19247-87-1):
- Structure : Ethyl ester with a furan ring substituent.
- Properties : The heteroaromatic furan enhances reactivity in cycloaddition or conjugation reactions.
- Contrast : The carboxyethoxy group in the target compound may participate in acid-catalyzed hydrolysis more readily than the furan’s formyl group .
Nitro-Substituted Esters
- (E)-3-(4-(Methoxycarbonyl)-2-Nitrophenyl)acrylic Acid (CAS 773130-43-1):
- Structure : Methyl ester with nitro and acrylic acid substituents.
- Properties : Nitro groups increase electron-withdrawing effects, stabilizing the ester against hydrolysis but reducing thermal stability.
- Contrast : The absence of a nitro group in the target compound likely improves stability under basic conditions .
Data Table: Key Properties of Analogous Compounds
Preparation Methods
Starting Materials and Key Intermediates
- Methyl 2-(chloromethyl)benzoate : serves as a reactive benzoic acid methyl ester intermediate.
- 4-Hydroxyphenylacetic acid or derivatives : provide the phenoxy moiety with a carboxyalkyl side chain.
- Bases like potassium carbonate or potassium hydroxide : used to generate alkoxide intermediates for ether formation.
- Solvents : tetrahydrofuran (THF), dimethylformamide (DMF), p-dioxane, methanol, toluene.
- Acids : hydrochloric acid, sulfuric acid for acidification and esterification steps.
Ether Formation via Alkoxide Intermediate
- The phenolic hydroxyl group of 4-(2-carboxyethoxy)phenol is deprotonated using a base such as potassium hydroxide or potassium carbonate to form the corresponding potassium alkoxide.
- This alkoxide then reacts with methyl 2-(chloromethyl)benzoate in an organic solvent (e.g., THF or DMF) to form the ether linkage by nucleophilic substitution at the chloromethyl position.
- Reaction conditions typically involve stirring at room temperature or mild heating (e.g., 65–90°C) for several hours to ensure complete conversion.
Esterification and Carboxylation Steps
- The carboxyethoxy side chain can be introduced or modified by esterification reactions using methanol or other alcohols under acidic conditions (e.g., reflux with hydrochloric acid or sulfuric acid).
- Saponification or hydrolysis of ester groups may be performed under controlled reflux to convert esters to acids or vice versa, depending on the desired final compound structure.
- Acidification and purification steps involve extraction with organic solvents such as methylene chloride, washing with water, drying, and vacuum evaporation to isolate the product.
Reaction Conditions and Optimization
The following table summarizes typical reaction conditions and outcomes for similar ester and ether formation reactions relevant to the compound:
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Alkoxide formation | Potassium hydroxide, base | THF, DMF, p-dioxane | Room temp - 90 | 0.5 - 4 | - | - |
| Etherification | Methyl 2-(chloromethyl)benzoate | THF, DMF | 65 - 90 | 3 - 8 | 85 - 93 | 68 - 91 |
| Esterification (methylation) | Methanol, acid (HCl or H2SO4) | Methanol, toluene | Reflux (85-110) | 4 - 12 | 80 - 92 | 78 - 91 |
| Saponification/hydrolysis | Base (KOH), water | p-Dioxane, methanol | Reflux | 4 - 12 | - | - |
| Purification | Extraction, drying, vacuum evaporation | Methylene chloride | Ambient | - | - | - |
*Data adapted and consolidated from patent EP0519140A1 and related literature.
Research Findings and Notes
- The choice of solvent critically affects yield and purity. For example, THF and p-dioxane provide high yields (up to 93%) and purity (up to 91%) in etherification and esterification steps.
- Acidification with strong acids like hydrochloric acid or sulfuric acid under reflux is essential for completing esterification and ensuring product stability.
- Use of catalytic amounts of crown ethers (e.g., 18-crown-6) can enhance reaction rates in some alkoxide formation steps.
- Reaction times vary from 30 minutes for alkoxide formation to up to 12 hours for esterification and saponification, depending on temperature and reagent concentrations.
- Purification typically involves aqueous-organic phase separations, drying, and vacuum evaporation to isolate the compound in high purity.
Q & A
Q. What are the recommended methods for synthesizing Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester?
Synthesis typically involves esterification or transesterification reactions. For example, reacting 4-hydroxybenzoic acid with 2-carboxyethyl bromide under basic conditions, followed by methyl esterification using methanol and an acid catalyst. Characterization via FT-IR (to confirm ester and carboxylic acid groups) and NMR (to verify substitution patterns) is critical. Evidence from similar compounds suggests the use of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor thermal stability during synthesis .
Q. How can researchers verify the purity and structural integrity of this compound?
- Chromatography : Use HPLC or GC-MS to assess purity, with retention time comparisons against known standards.
- Spectroscopy : ¹H/¹³C NMR to confirm the ester linkage (δ ~3.8 ppm for methoxy groups) and carboxylic acid protons (broad peak ~10-12 ppm). Mass spectrometry (MS) provides molecular ion validation (expected m/z ≈ 210.18, based on formula C₁₀H₁₀O₅) .
- Elemental analysis (C, H, O) to validate stoichiometry .
Q. What safety precautions are necessary when handling this compound?
While specific GHS data are unavailable, structural analogs suggest potential hazards:
- Use PPE (gloves, goggles) due to possible skin/eye irritation from ester or carboxylic acid groups.
- Work in a fume hood to avoid inhalation of fine particulates.
- Store in a cool, dry environment away from strong oxidizers .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
- Thermodynamic properties : Apply the Joback Method to estimate boiling points, melting points, and critical temperatures based on group contributions.
- Solubility : Use Crippen’s Fragmentation Method to calculate logP values, aiding in solvent selection for recrystallization.
- Molecular volume : McGowan Method predicts molar volume for diffusion studies in polymer matrices or biological systems .
Q. What experimental strategies resolve contradictions in thermal degradation data?
Discrepancies in TGA/DSC results (e.g., decomposition temperatures) may arise from impurities or polymorphic forms. Mitigation steps include:
Q. How does the ester substituent influence reactivity in downstream applications?
The 2-carboxyethoxy group introduces steric hindrance and hydrogen-bonding capacity. Comparative studies with analogs (e.g., 4-(octanoyloxy)benzoic acid) show:
- Hydrolysis kinetics : Monitor via pH-stat titration to compare ester stability under acidic/basic conditions.
- Functionalization potential : The carboxylic acid moiety allows conjugation with amines (e.g., amide bond formation) for drug delivery or polymer grafting .
Q. What advanced spectroscopic techniques elucidate its interaction with biomolecules?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
